molecular formula C25H21F3N2O5 B393745 METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B393745
M. Wt: 486.4g/mol
InChI Key: IZKZYBQBYPLURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure with various functional groups attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of Functional Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential antioxidant properties could be explored for therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of the benzodioxole moiety is particularly interesting due to its known biological activities.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may contribute to its binding affinity and specificity, while the quinoline core could facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure but lacks the trifluoromethyl group.

    Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C25H21F3N2O5

Molecular Weight

486.4g/mol

IUPAC Name

methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H21F3N2O5/c1-33-24(32)22-20(13-8-9-18-19(10-13)35-12-34-18)21-16(6-3-7-17(21)31)30(23(22)29)15-5-2-4-14(11-15)25(26,27)28/h2,4-5,8-11,20H,3,6-7,12,29H2,1H3

InChI Key

IZKZYBQBYPLURR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=CC(=C5)C(F)(F)F)N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=CC(=C5)C(F)(F)F)N

Origin of Product

United States

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